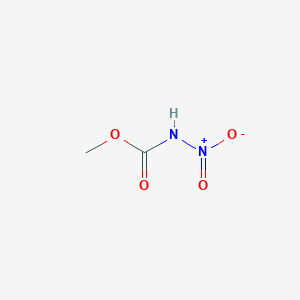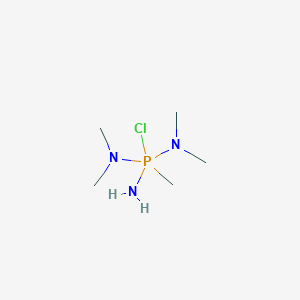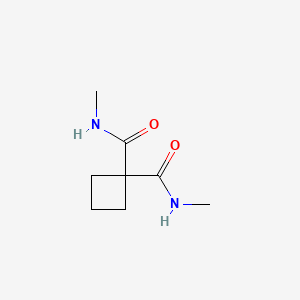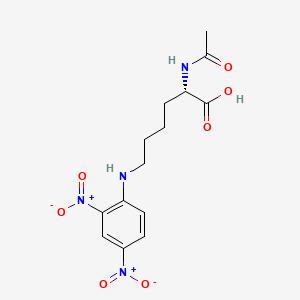
2-Butene, 2-methyl-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 2-methyl-3-(methylthio)- is an organic compound with the molecular formula C6H12S. It is a sulfur-containing isoprene derivative that has been identified in the defensive secretions of certain beetle species . This compound is notable for its distinctive odor and its role in the chemical defense mechanisms of these insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 2-methyl-3-(methylthio)- can be achieved through various methods. One common approach involves the reaction of prenyl bromide with a sulfur nucleophile . The reaction typically proceeds under mild conditions, with the sulfur nucleophile displacing the bromide ion to form the desired product.
Industrial Production Methods
Industrial production methods for 2-Butene, 2-methyl-3-(methylthio)- are not well-documented in the literature. the principles of organic synthesis, such as nucleophilic substitution reactions, can be scaled up for industrial applications. The use of appropriate catalysts and reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene, 2-methyl-3-(methylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as bromine or iodine to form disulfides.
Reduction: Reduction reactions can be carried out using zinc and acid to revert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions involve the displacement of a leaving group by a nucleophile, such as the reaction with prenyl bromide mentioned earlier.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and thiols from reduction .
Wissenschaftliche Forschungsanwendungen
2-Butene, 2-methyl-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a model compound to study sulfur-containing organic molecules and their reactivity.
Wirkmechanismus
The mechanism by which 2-Butene, 2-methyl-3-(methylthio)- exerts its effects involves its interaction with molecular targets through its sulfur atom. The sulfur atom can participate in nucleophilic attacks, forming bonds with electrophilic centers in other molecules. This reactivity is crucial for its role in chemical defense mechanisms in beetles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-butene: An alkene hydrocarbon used as a free radical scavenger.
Methyl 3-(methylthio)propionate: A sulfur-containing ester used in flavor and fragrance applications.
Uniqueness
2-Butene, 2-methyl-3-(methylthio)- is unique due to its specific structure and the presence of both an alkene and a sulfur-containing group. This combination imparts distinctive chemical properties and reactivity that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
24653-46-1 |
|---|---|
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
2-methyl-3-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-5(2)6(3)7-4/h1-4H3 |
InChI-Schlüssel |
BFGFLYCZBGDXKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)


![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)

![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)



![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)

